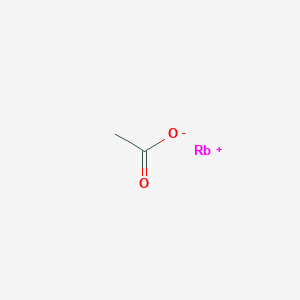

rubidium(1+);acetate

Description

Contextualization within Alkali Metal Carboxylate Chemistry

Alkali metal carboxylates are a class of inorganic salts derived from the reaction of alkali metals or their hydroxides or carbonates with carboxylic acids. These compounds share common characteristics, such as being ionic in nature and generally exhibiting good solubility in water. americanelements.comcymitquimica.comwikipedia.orgyou-iggy.com The study of alkali metal carboxylates, including rubidium acetate (B1210297), is relevant to understanding the properties and behavior of ionic compounds, particularly concerning their thermal stability, phase transitions, and interactions in various chemical environments. ekb.egekb.egiucr.orgualberta.caresearchgate.net Research into these compounds often involves investigating their crystal structures, thermal decomposition processes, and their applications in synthesis and catalysis. americanelements.comekb.egekb.egfishersci.sechemicalbook.comrheniumshop.co.ilthermofisher.comiucr.orgualberta.ca

Scope and Significance of Academic Investigations Pertaining to Rubidium(1+);Acetate

Academic investigations involving rubidium acetate span several domains. A significant area of study focuses on its thermal decomposition, which provides insights into the formation of other rubidium compounds, such as rubidium carbonate and rubidium oxide. ekb.egekb.eg This decomposition process and the reactivity at the gas/solid interface during heating are of interest in solid-state and surface chemistry. ekb.egekb.eg

Furthermore, rubidium acetate has been explored for its catalytic properties or as a promoter in various chemical reactions. It has been reported to modify the acid/base character of catalyst supports like silica (B1680970), alumina, and titania. fishersci.sechemicalbook.comrheniumshop.co.ilthermofisher.com Its application as a promoter in reactions such as the palladium-catalyzed synthesis of vinyl acetate in heterogeneous gas reactions highlights its significance in catalysis research. fishersci.serheniumshop.co.ilthermofisher.comkoreascience.kr Studies have indicated that alkali metal acetates, including rubidium acetate, can enhance reaction rates and selectivity in such processes, with the effect increasing down Group 1 of the periodic table. koreascience.kr The role of acetate ions in improving the adhesion of acetic acid molecules to the catalyst surface and forming reaction intermediates has been suggested as a contributing factor to this promotional effect. koreascience.kr

Research also includes the study of rubidium acetate's physical properties, such as its melting point and solubility, and its behavior in molten mixtures with other alkali metal acetates, which is relevant to understanding ionic liquid systems and high-temperature chemistry. wikipedia.orgiucr.orgresearchgate.net More recent investigations have explored the potential of rubidium acetate as a multifunctional additive in perovskite solar cells to improve performance and stability by suppressing oxidation and enhancing crystallinity. researchgate.net

These diverse academic investigations underscore the significance of rubidium acetate as a compound of interest for understanding fundamental chemical processes, developing new catalytic systems, and exploring advanced materials.

Table 1: Selected Physical Properties of Rubidium Acetate. wikipedia.orgscbt.comthermofisher.in

Table 2: Thermal Decomposition Products of Rubidium Acetate (in air). ekb.egekb.eg

| Temperature Range (°C) | Solid Product | Gaseous Products |

| 400-700 | Rb₂CO₃ | H₂O, (CH₃)₂CO, CO₂ (primary) |

| ≥ 900 | Rb₂O | |

| 400-450 | (CH₃)₂C=CH₂, CH₄, CO (secondary) |

Detailed Research Findings:

Studies on the thermal decomposition of rubidium acetate using techniques such as thermogravimetry and differential thermal analysis, coupled with product identification by X-ray diffractometry, infrared spectroscopy, and mass spectrometry, have revealed a stepwise decomposition process. ekb.egekb.eg Heating rubidium acetate in air up to 1000 °C shows decomposition commencing near 300 °C. ekb.eg The process involves the formation of intermediate solid products, specifically rubidium carbonate (Rb₂CO₃) between 400 and 700 °C, eventually yielding rubidium oxide (Rb₂O) at temperatures at or above 900 °C. ekb.egekb.eg Primary gaseous products observed include water, acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). ekb.egekb.eg At temperatures between 400 and 450 °C, an enhancement in the production of primary gas-phase products is noted, along with the emergence of secondary gaseous products such as isobutene ((CH₃)₂C=CH₂), methane (B114726) (CH₄), and carbon monoxide (CO). ekb.egekb.eg These secondary products are attributed to reactions occurring at the gas/solid interface, involving some of the primary products. ekb.egekb.eg The interfacial activity observed during the thermal decomposition imparts adsorptive and catalytic functions to the resulting solid products. ekb.egekb.eg

In the context of catalysis, research on the palladium-catalyzed synthesis of vinyl acetate has shown that alkali metal acetates, including rubidium acetate, act as effective promoters. koreascience.kr Comparative studies with lithium, sodium, potassium, rubidium, and cesium acetates demonstrated that the addition of these promoters increases both the conversion rate of ethylene (B1197577) and the selectivity towards vinyl acetate compared to unpromoted catalysts. koreascience.kr While the conversion rate did not significantly differ among potassium, rubidium, and cesium acetates, a considerable increase in selectivity was observed with these heavier alkali metal acetates, with cesium acetate showing the highest selectivity. koreascience.kr The promotional effect is generally observed to increase from the top to the bottom of Group 1, suggesting a correlation with the size or polarizing power of the alkali metal cation. koreascience.kr The mechanism is thought to involve the acetate ion enhancing the adsorption of acetic acid on the catalyst surface and facilitating the formation of key intermediates. koreascience.kr

Properties

IUPAC Name |

rubidium(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Rb/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGKDYADEBOSPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O2Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Preparative Methodologies for Rubidium 1+ ;acetate

Fundamental Synthetic Approaches

Several common methods exist for the preparation of rubidium acetate (B1210297), primarily involving the reaction of acetic acid with a rubidium-containing compound.

Reaction of Rubidium Hydroxide (B78521) with Acetic Acid

A straightforward method for synthesizing rubidium acetate is the neutralization reaction between rubidium hydroxide (RbOH) and acetic acid (CH₃COOH). This acid-base reaction yields rubidium acetate and water. you-iggy.comyou-iggy.comwebqc.orgwebqc.org

The balanced chemical equation for this reaction is: RbOH (aq) + CH₃COOH (aq) → CH₃COORb (aq) + H₂O (l) you-iggy.comwebqc.org

This reaction typically occurs in an aqueous solution. quora.com

Reaction of Rubidium Carbonate with Acetic Acid

Another common synthetic route involves the reaction of rubidium carbonate (Rb₂CO₃) with acetic acid. This reaction produces rubidium acetate, water, and carbon dioxide gas.

The balanced chemical equation is: Rb₂CO₃ (s) + 2CH₃COOH (aq) → 2CH₃COORb (aq) + H₂O (l) + CO₂ (g)

This method is also a standard approach for preparing alkali metal acetates.

Reaction of Elemental Rubidium with Acetic Acid

Elemental rubidium (Rb), a highly reactive alkali metal, reacts directly with acetic acid to produce rubidium acetate and hydrogen gas. you-iggy.com

The balanced chemical equation is: 2Rb (s) + 2CH₃COOH (aq) → 2CH₃COORb (aq) + H₂ (g)

This reaction is vigorous due to the reactivity of elemental rubidium and should be conducted with appropriate precautions.

Synthesis of Rubidium(1+);Acetate in Specific Chemical Environments

Rubidium acetate is synthesized in specific forms or solutions for particular applications, such as its use in advanced material precursors.

Preparation of Solutions for Advanced Material Precursors

Rubidium acetate is frequently prepared as dissolved homogeneous solutions at specified concentrations for use as precursors in the production of advanced materials. americanelements.comnanochemazone.com These materials can include ultra-high purity compounds, catalysts, and nanoscale materials such as nanoparticles and nanopowders. americanelements.comnanochemazone.com For example, rubidium acetate has been reported for use in the preparation of nanosized rubidium ferrite (B1171679) and as a promoter in the palladium-catalyzed synthesis of vinyl acetate. fishersci.sefishersci.bethermofisher.comfishersci.se Acetates in general are considered excellent precursors for these types of materials. americanelements.comnanochemazone.com

Solutions of rubidium acetate are available in various concentrations and packaging options depending on the required volume and application. americanelements.comnanochemazone.com

Structural Characterization and Spectroscopic Analysis of Rubidium 1+ ;acetate Systems

Advanced Crystallographic Investigations

Crystallography is a powerful technique for determining the arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, angles, coordination environments, and intermolecular interactions. Studies on rubidium acetate (B1210297) and related rubidium carboxylates offer insights into these structural aspects.

Elucidation of Crystal Structures of Rubidium Carboxylates (e.g., rubidium dihydroxyacetate)

While detailed single-crystal structure data specifically for rubidium acetate was not extensively found in the immediate search results, studies on other rubidium carboxylates provide illustrative examples of the structural complexity and features observed in this class of compounds. For instance, rubidium dihydroxyacetate crystallizes in the monoclinic space group P21/c with unit cell parameters a = 5.665 Å, b = 12.846 Å, c = 6.391 Å, and β = 96.03°. iucr.org The X-ray analysis revealed that it exists in the solid state as a salt of dihydroxyacetic acid. iucr.org The dihydroxyacetate anions in the structure exhibit different conformations about the C-C bond. iucr.org

Other rubidium carboxylates demonstrate diverse structural arrangements. Rubidium anthranilate monohydrate and cesium salicylate (B1505791) monohydrate, for example, form layer structures where the cations and polar groups are sandwiched between aromatic rings. researchgate.net The hydrated potassium and rubidium salts of (3,5-dichlorophenoxy)acetic acid are isotypic, forming two-dimensional coordination polymeric structures based on centrosymmetric dinuclear bridged units. nih.gov Similarly, rubidium complexes with 4-nitrobenzoic acid can form two- or three-dimensional polymeric structures depending on the involvement of nitro and water oxygen atoms in bridging. nih.gov Sodium rubidium hydrogen citrate (B86180) forms a crystal structure with distorted polyhedra and characteristic hydrogen bonds. iucr.orgiucr.org

Analysis of Coordination Geometries around Rubidium(1+) Centers

The coordination environment around the rubidium(1+) cation in carboxylate compounds is often irregular and can exhibit varying coordination numbers. In some rubidium carboxylate complexes, seven-coordinate rubidium centers with distorted capped trigonal prismatic geometry have been observed, where oxygen atoms from carboxylate ligands and water molecules coordinate to the rubidium ion. mdpi.com Other studies on rubidium carboxylates report coordination numbers ranging from 6 to 10, with irregular coordination spheres. researchgate.netnih.govnih.goviucr.orgiucr.orgresearchgate.net The carboxylate ligand can coordinate to the rubidium center in various modes, including monodentate, bidentate chelating, and bridging (e.g., μ-1κ(O):2κ(O′), μ₃-1κ(O):2κ(O′):3κ(O′)). researchgate.netnih.govmdpi.comwits.ac.za The specific coordination mode and number are influenced by the nature of the carboxylate ligand and the presence of other coordinating species like water.

Comprehensive Spectroscopic Techniques for Structural Probing

Spectroscopic methods provide complementary information to crystallography by probing the vibrational modes and local environments of atoms in both solid and solution states.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared and Raman spectroscopy are valuable tools for studying the vibrational modes of the acetate anion and its interaction with the rubidium cation. The acetate ion exhibits characteristic vibrational bands corresponding to the symmetric and asymmetric stretching modes of the carboxylate group (COO⁻), as well as modes associated with the methyl group (CH₃). cdnsciencepub.com

Studies on the thermal decomposition of rubidium acetate have utilized IR spectroscopy to identify the solid and gaseous products formed at various temperatures. ekb.egekb.egresearchgate.net Ex-situ and in-situ FTIR spectroscopy have been employed to monitor the decomposition process, revealing the formation of intermediate rubidium carbonate (Rb₂CO₃) and the final product rubidium oxide (Rb₂O) at higher temperatures, alongside gaseous species like water, acetone (B3395972), and carbon dioxide. ekb.egekb.egresearchgate.net The shifts and changes in the IR bands of the acetate group upon heating indicate the progression of the decomposition reaction and the transformation of the solid phase. ekb.egresearchgate.net Raman spectroscopy can also provide information about the molecular structure, crystalline phase, and polymorphic forms of materials. horiba.com While specific detailed Raman data for rubidium acetate was not prominently featured in the search results, Raman spectroscopy is generally applicable to the study of carboxylate compounds and their interactions with metal cations.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy can provide insights into the local electronic environment and dynamics of atoms in a compound. For rubidium acetate, NMR could potentially be used to study the ¹H and ¹³C nuclei of the acetate anion and, in principle, the ⁸⁷Rb nucleus of the rubidium cation. While direct NMR studies specifically on rubidium acetate were not extensively found, NMR techniques, including ¹H, ¹³C, and ¹²⁵Te NMR, have been used to characterize other rubidium-containing carboxylates like rubidium tellurocarboxylates. researchgate.net

Solid-state NMR, such as Magic Angle Spinning (MAS) NMR, is particularly useful for studying the structure and dynamics in solid materials. Studies using solid-state NMR on other alkali metal salts have provided detailed information about the coordination environment of the metal cations (e.g., ²³Na NMR studies on sodium salts). weizmann.ac.il These techniques could potentially be applied to investigate the local environment and coordination of the ⁸⁷Rb nucleus in solid rubidium acetate, although the quadrupolar nature of the ⁸⁷Rb nucleus can make such studies challenging. Solution-state NMR would provide information about the behavior and interactions of rubidium acetate in dissolution.

Mass Spectrometric Analysis of Gaseous Species from Decomposition

The thermal decomposition of rubidium acetate has been studied using techniques such as thermogravimetry and differential thermal analysis coupled with mass spectrometry. acs.orgacs.orgacs.orgresearchgate.net Heating rubidium acetate in a dynamic atmosphere of air up to 1000 °C reveals a stepwise decomposition process. acs.orgacs.orgacs.org

Primary gaseous products identified during the thermal decomposition include water (H₂O), acetone ((CH₃)₂CO), and carbon dioxide (CO₂). acs.orgacs.orgacs.org The decomposition is reported to commence near 300 °C and conclude at temperatures at or above 900 °C, ultimately yielding rubidium oxide (Rb₂O) as a solid product. acs.org An intermediate solid product, rubidium carbonate (Rb₂CO₃), is observed in the temperature range of 400-700 °C. acs.orgacs.orgacs.org

Further analysis of the gas phase during decomposition at temperatures around 400-450 °C indicates an enhancement in the production of these primary gaseous species. acs.orgacs.orgacs.org Additionally, the emergence of other molecules such as isobutene ((CH₃)₂C=CH₂), methane (B114726) (CH₄), and carbon monoxide (CO) in the gas phase has been reported. acs.orgacs.orgacs.org These secondary products are attributed to reactions occurring at the gas/solid interface, consuming some of the primary decomposition products. acs.orgacs.orgacs.org For instance, the catalytic ketonization of acetic acid molecules on metal oxides, including rubidium carbonate formed in the solid product, has been suggested as a pathway for acetone formation. acs.org

A summary of observed gaseous decomposition products from the thermal decomposition of rubidium acetate is provided in the table below:

| Gaseous Product | Chemical Formula | Origin |

| Water | H₂O | Primary decomposition product |

| Acetone | (CH₃)₂CO | Primary decomposition product, Ketonization |

| Carbon Dioxide | CO₂ | Primary decomposition product |

| Isobutene | (CH₃)₂C=CH₂ | Secondary product from interfacial reactions |

| Methane | CH₄ | Secondary product from interfacial reactions |

| Carbon Monoxide | CO | Secondary product from interfacial reactions |

| Acetic Acid | CH₃COOH | Hydrolysis of surface acetates/hydration of ketene |

| Ketene | CH₂=C=O | Pyrolytic formation |

It is noted that not all volatile compounds detected in the gas phase are necessarily primary products, as some can form through secondary reactions at the gas-solid interface. acs.org

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling techniques, such as quantum chemical calculations and molecular dynamics simulations, are valuable tools for investigating the electronic structure and condensed-phase behavior of chemical systems, including ionic compounds like rubidium acetate.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, including methods based on density functional theory (DFT), are employed to study the electronic structure of molecules and ions. acs.orgresearchgate.netresearchgate.net These methods can provide insights into properties such as energy levels, charge distribution, and interaction energies. Studies involving alkali metal ions, such as Rb⁺, interacting with acetate or similar carboxylate ligands have utilized DFT and other ab initio methods. aip.orgacs.orgresearchgate.netnih.govresearchgate.netacs.orgrsc.orgmdpi.comcapes.gov.brresearchgate.netrsc.orgacs.orgrsc.org

Calculations on systems containing alkali metal cations and acetate anions can help to understand the nature of the metal-ligand bonding and the contribution of various factors like polarization, electrostatics, and dispersion to the interactions. aip.org Effective core potentials (ECPs) are often used for heavier elements like rubidium in these calculations to account for relativistic effects and reduce computational cost. aip.orgacs.orgrsc.orgcapes.gov.br Basis sets of varying sizes and complexities are employed to describe the atomic orbitals. aip.orgacs.orgnih.govrsc.orgcapes.gov.br

While specific detailed quantum chemical studies focused solely on the electronic structure of isolated rubidium acetate in the gas phase are not extensively reported in the provided search results, the methods applied to related alkali metal-carboxylate systems provide a framework for such investigations. For instance, DFT calculations have been used to study the binding selectivity of various metal ions, including Rb⁺, with ligands like ethylenediamine (B42938) tetraacetate (EDTA). nih.gov These studies demonstrate the applicability of quantum chemical methods to understand the interactions of rubidium ions in different chemical environments.

Molecular Dynamics Simulations of Condensed Phases

Molecular dynamics (MD) simulations are computational techniques used to model the time evolution of a system of atoms and molecules. rsc.orgrsc.orgacs.orgaps.orgresearchgate.net These simulations are particularly useful for studying the behavior of condensed phases, such as solutions and solids, and can provide information on structural, dynamic, and thermodynamic properties. aip.orgacs.orgacs.orgresearchgate.netrsc.orgrsc.orgacs.orgrsc.orgaps.orgresearchgate.netdiva-portal.org

Molecular dynamics simulations have been conducted on alkali acetate solutions, including those containing rubidium ions, to investigate ion-acetate interactions in the condensed phase. aip.orgacs.orgacs.orgresearchgate.netdiva-portal.org These simulations often employ force fields, which are sets of parameters that describe the interactions between atoms. Both polarizable and non-polarizable force fields have been used in such studies to examine ion-acetate and ion-water interactions. aip.orgacs.orgdiva-portal.org

Studies involving MD simulations of alkali acetate solutions have explored properties such as activity coefficients and association constants. aip.orgdiva-portal.org Structural characteristics of alkali-acetate complexes in solution have been investigated through the analysis of radial distribution functions (RDFs), which provide information about the spatial arrangement of ions and solvent molecules. aip.org These simulations can help to understand how different alkali cations interact with acetate anions in an aqueous environment and how these interactions are affected by concentration. aip.orgdiva-portal.org

For example, MD simulations have been used to estimate the free energy of ion binding between Rb⁺ and acetate in brine, providing insights into their association behavior in solution. researchgate.net The accuracy of the force fields used in these simulations is crucial for obtaining reliable results, and ongoing research focuses on improving force field parameters to better reproduce experimental data for alkali ion interactions in condensed phases. aip.orgacs.orgdiva-portal.org

Molecular dynamics simulations thus offer a powerful approach to complement experimental studies and gain a molecular-level understanding of the behavior of rubidium acetate in condensed phases, particularly in solution where complex ion-solvent and ion-ion interactions play a significant role.

Mechanistic Studies of Thermal Decomposition and Solid State Reactivity of Rubidium 1+ ;acetate

Thermal Analysis Profiling: Thermogravimetry (TG) and Differential Thermal Analysis (DTA) Investigations

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are crucial techniques for monitoring the mass changes and thermal events associated with the decomposition of rubidium acetate (B1210297) as a function of temperature. Studies have shown that the decomposition of rubidium acetate typically commences around 300 °C and is largely complete by temperatures at or above 900 °C. ekb.eg The total mass loss observed during heating up to approximately 900 °C is reported to be around 35.5%, which is in good agreement with the theoretical mass loss expected for the transformation of RbCH₃COO to Rb₂O. ekb.eg

TG curves reveal multiple thermal events, indicating a stepwise decomposition process. ekb.eg DTA curves complement the TG data by showing endothermic and exothermic peaks corresponding to processes like melting, decomposition, and phase transformations. For rubidium acetate, DTA results have shown several thermal effects occurring between approximately 220 °C and 900 °C. ekb.eg

Based on thermal analysis, the decomposition can be characterized by distinct mass loss events occurring at different temperature ranges. These events correspond to the sequential breakdown of the acetate structure and the formation of intermediate and final solid products. ekb.eg

Identification and Characterization of Solid-Phase Pyrolysis Products

The solid products formed during the thermal decomposition of rubidium acetate have been identified and characterized using techniques such as X-ray diffractometry (XRD) and infrared (IR) spectroscopy. The primary solid intermediate identified is rubidium carbonate (Rb₂CO₃), which subsequently decomposes at higher temperatures to form rubidium oxide (Rb₂O). ekb.egekb.eg

Formation and Transformation of Rubidium Carbonate (Rb₂CO₃)

Rubidium carbonate (Rb₂CO₃) is a key intermediate solid product in the thermal decomposition of rubidium acetate. Its formation is observed in the temperature range of approximately 400-700 °C. ekb.egekb.eg This suggests that the initial decomposition of the acetate involves the breakdown of the organic part of the molecule, leading to the formation of the carbonate. Rb₂CO₃ is a stable rubidium compound and is often the form in which rubidium is commercially available. wikipedia.org It is a white, very hygroscopic powder with a melting point of 837 °C. wikipedia.orgfishersci.at

The formation of rubidium carbonate from rubidium acetate can be represented by a simplified reaction, although the actual mechanism is more complex and involves the evolution of various gaseous species. At higher temperatures, typically above 700 °C and up to around 900 °C, rubidium carbonate undergoes further decomposition. ekb.eg

Formation of Rubidium Oxide (Rb₂O)

Rubidium oxide (Rb₂O) is the final solid product obtained from the complete thermal decomposition of rubidium acetate at elevated temperatures, generally at or above 900 °C. ekb.egekb.eg The decomposition of the intermediate rubidium carbonate leads to the formation of the oxide. Rb₂O is a yellow solid and is highly reactive towards water. wikipedia.orgamericanelements.com

The formation of rubidium oxide from rubidium carbonate can be represented by the decomposition reaction of the carbonate. The temperature at which the complete conversion to Rb₂O occurs is typically above the melting point of rubidium carbonate. wikipedia.orgwikipedia.org

Characterization of Gaseous Decomposition Products

The thermal decomposition of rubidium acetate yields a variety of gaseous products, which can be broadly categorized into primary and secondary species. These gaseous products have been identified using techniques like gas-phase IR spectroscopy and gas chromatography-mass spectrometry (GC-MS). ekb.egresearchgate.net

Primary Volatile Organic and Inorganic Species (e.g., H₂O, (CH₃)₂CO, CO₂)

The primary gaseous products evolved during the thermal decomposition of rubidium acetate are water vapor (H₂O), acetone (B3395972) ((CH₃)₂CO), and carbon dioxide (CO₂). ekb.egresearchgate.net These species are formed directly from the breakdown of the acetate anion. The evolution of these primary products is particularly notable in certain temperature ranges during the decomposition process. ekb.eg

The formation of acetone and carbon dioxide is consistent with the decarboxylation and ketonization reactions that can occur during the thermal decomposition of metal acetates. Water can originate from residual moisture in the hygroscopic rubidium acetate or be formed as a product of the decomposition reactions. ekb.egstrem.com

Secondary Products Arising from Gas/Solid Interfacial Reactions (e.g., (CH₃)₂C=CH₂, CH₄, CO)

In addition to the primary gaseous products, secondary gaseous species such as propene ((CH₃)₂C=CH₂), methane (B114726) (CH₄), and carbon monoxide (CO) are also detected during the thermal decomposition of rubidium acetate. ekb.egresearchgate.net These secondary products are believed to arise from reactions occurring at the gas/solid interface, involving the primary gaseous products and the solid decomposition intermediates (like Rb₂CO₃). ekb.egresearchgate.net

The formation of these secondary products, particularly at certain temperature ranges (e.g., 400-450 °C), suggests that the solid decomposition products can exhibit catalytic activity. ekb.egresearchgate.net For instance, the catalytic ketonization of carboxylic acids on metal oxides has been reported, and similar surface-mediated reactions involving the acetate decomposition products could lead to the observed secondary gases. ekb.eg The emergence of these secondary products indicates complex reaction pathways occurring beyond simple bond cleavage within the acetate molecule. ekb.eg

Elucidation of Decomposition Reaction Mechanisms

The decomposition of rubidium acetate primarily occurs through thermal pathways, leading to the formation of solid and gaseous products. Studies employing techniques such as thermogravimetry (TG), differential thermal analysis (DTA), X-ray diffractometry (XRD), infrared spectroscopy (IR), and mass spectrometry (MS) have provided insights into these mechanisms researchgate.netekb.eg.

Stepwise Reaction Pathways and Intermediate Species

Thermal decomposition of rubidium acetate in a dynamic air atmosphere up to 1000 °C reveals a stepwise process researchgate.netekb.eg. The acetate decomposes sequentially, ultimately yielding rubidium oxide (Rb₂O) at temperatures at or above 900 °C researchgate.netekb.eg. A key intermediate solid product identified during this process is rubidium carbonate (Rb₂CO₃), which forms in the temperature range of 400-700 °C researchgate.netekb.eg.

Primary gaseous products observed during the thermal decomposition include water (H₂O), acetone ((CH₃)₂CO), and carbon dioxide (CO₂) researchgate.netekb.eg. At temperatures between 400 and 450 °C, a notable increase in the production of these primary gas-phase products is observed researchgate.netekb.eg. Furthermore, secondary reactions occurring at the gas/solid interface can lead to the formation of additional gaseous species such as isobutylene (B52900) ((CH₃)₂C=CH₂), methane (CH₄), and carbon monoxide (CO) researchgate.netekb.eg. These secondary products are believed to arise from reactions involving the primary gaseous products ekb.eg.

| Temperature Range (°C) | Solid Product(s) | Gaseous Product(s) |

| Initial to ~400 | Rb(CH₃COO) | H₂O (physisorbed) |

| 400 - 700 | Rb₂CO₃ | H₂O, (CH₃)₂CO, CO₂ (primary) |

| 400 - 450 | Rb₂CO₃ | (CH₃)₂C=CH₂, CH₄, CO (secondary) researchgate.netekb.eg |

| ≥ 900 | Rb₂O | CO₂ (from Rb₂CO₃ decomposition) |

Kinetic Parameters of Decomposition (e.g., activation energies, frequency factors)

Studies on the kinetics of thermal decomposition of metallic carboxylates, including rubidium salts, are of practical interest for determining parameters such as apparent activation energy and frequency factor wjpmr.com. While specific kinetic parameters for rubidium acetate decomposition are not extensively detailed in the provided search results, the general principles of thermal decomposition kinetics apply hrpub.orgjes.or.jpkau.edu.sa.

Kinetic parameters like activation energy (E) and the frequency factor (A) are typically calculated from experimental data obtained through techniques like thermogravimetric analysis under non-isothermal conditions hrpub.orgjes.or.jpkau.edu.sa. Various computational methods, such as the Coats-Redfern, Ozawa, and Madhusudanan methods, are employed for the kinetic analysis of non-isothermal data kau.edu.sa. The activation energy represents the minimum energy required for the decomposition reaction to occur, while the frequency factor relates to the rate of collisions between reacting molecules. These parameters can be influenced by factors such as heating rate and the nature of the decomposition atmosphere uclan.ac.uksci-hub.se.

Influence of Atmospheric Conditions and Heating Rates on Decomposition

The atmospheric conditions and heating rates significantly influence the thermal decomposition of metal acetates ekb.eguclan.ac.uksci-hub.se. Studies on rubidium acetate have been conducted in a dynamic atmosphere of air researchgate.netekb.eg. The presence of oxygen in the atmosphere can affect the decomposition pathways and the nature of the products formed, potentially leading to oxidative decomposition alongside pyrolysis mdpi.com.

Heating rate is another crucial factor affecting the thermal decomposition profile uclan.ac.uksci-hub.se. Increasing the heating rate generally shifts the decomposition temperatures to higher values uclan.ac.uk. Lower heating rates allow more time for the system to reach equilibrium and can help in resolving individual mass loss steps in thermogravimetric analysis, providing a clearer picture of the stepwise decomposition process uclan.ac.uk. The choice of heating rate can also influence the calculated kinetic parameters kau.edu.sa.

Investigation of Hydrolytic Decomposition Mechanisms

Rubidium acetate is moderately soluble in water americanelements.com. While the provided search results focus heavily on thermal decomposition, hydrolytic reactions can occur, particularly in the presence of moisture or water.

One potential hydrolytic pathway involves the reaction of rubidium acetate with water. Although not specifically detailed for rubidium acetate in the provided text, studies on other metal acetates and related compounds indicate that hydrolysis of acetate groups can occur, potentially releasing acetic acid researchgate.netosti.gov. For instance, in the thermal decomposition of nickel acetate tetrahydrate, water released upon dehydration hydrolyzes surface acetate groups, leading to the evolution of acetic acid researchgate.net. Similarly, hydrolytic depolymerization has been observed in other acetate-containing polymers, catalyzed by the presence of acetate salts osti.gov.

The solubility of rubidium acetate in water suggests that in aqueous environments, hydrolytic processes are possible. The extent and specific mechanisms of hydrolytic decomposition of rubidium acetate would depend on factors such as temperature, pH, and the concentration of water.

Solution Phase Behavior and Electrochemical Properties of Rubidium 1+ ;acetate

Solvation Thermodynamics and Solution Dynamics

The solvation thermodynamics and solution dynamics of alkali metal acetates, including rubidium acetate (B1210297), play a crucial role in their behavior in various solvents, particularly water. While specific detailed studies focusing solely on the solvation thermodynamics and dynamics of rubidium acetate in aqueous solutions are not extensively detailed in the provided search results, research on alkali acetate solutions in general provides insights into the factors influencing these properties.

Studies on alkali acetate solutions, such as those investigating activity coefficients and association constants, highlight the importance of ion-acetate interactions and their dependence on concentration aip.org. Molecular dynamics simulations have been employed to study alkali acetate solutions to understand these interactions aip.org. The accuracy of forcefields used in these simulations is evaluated by comparing calculated activity coefficients and association constants with experimental data across different concentrations aip.org. While discrepancies between simulation and experimental results can occur, particularly at lower concentrations, better agreement is often observed at higher concentrations aip.org.

Thermodynamic models, such as those based on the Pitzer ion interaction approach, have been developed to describe solution behavior and solid-liquid equilibrium in binary acetate systems, including Rb(CH₃COO)-H₂O, across a wide range of concentrations researchgate.net. These models are parameterized using experimental osmotic coefficient data and can be used to determine important thermodynamic characteristics researchgate.net. The development of such models is significant for understanding and predicting the behavior of rubidium acetate in aqueous systems, even in the absence of dedicated experimental studies solely focused on its solvation thermodynamics and dynamics.

Ionic Transport and Electrical Conductivity in Molten Rubidium(1+);Acetate and Mixed Systems

The ionic transport and electrical conductivity of molten salts are critical properties for applications such as thermal energy storage and electrochemistry. Rubidium acetate melts at 246 °C, although it decomposes upon melting wikipedia.org. Investigations into the electrical conductivity of pure molten rubidium acetate and its mixtures with other alkali acetates, such as sodium acetate, provide valuable data on ionic transport in these systems researchgate.net.

Measurement of Electric Conductivity and Activation Energies

The electric conductivity of molten salts is typically measured using techniques involving conductance cells with platinum contacts researchgate.net. The temperature dependence of the electric conductivity of molten salts generally obeys the Arrhenius law, indicating a consistent conduction mechanism within the studied temperature range pyrometallurgy.co.za.

Research has reported the electric conductivities and activation energies for pure molten rubidium acetate researchgate.net. For pure RbC₂H₃O₂, the electrical conductivity increases with increasing temperature researchgate.net. The activation energy for electrical conduction in molten rubidium acetate can be determined from the slope of the Arrhenius plot (log conductivity versus inverse temperature) researchgate.net. Activation energies represent the energy barrier that ions must overcome to move through the molten salt matrix, contributing to electrical conductivity pyrometallurgy.co.zaacs.orgrsc.org.

Studies on molten mixtures of sodium acetate and rubidium acetate have also been conducted to understand the conductivity behavior in binary systems researchgate.net. The conductivity of these mixtures is influenced by the composition and temperature researchgate.net.

Analysis of Non-Ideal Behavior in Binary Molten Salt Mixtures

The behavior of binary molten salt mixtures can deviate from ideal behavior, which is often assessed by examining properties such as molar volume and electrical conductivity as a function of composition researchgate.net. Deviations from additivity in properties like equivalent conductance and activation energy can provide insights into the interactions between the different ionic species in the melt researchgate.net.

In molten (Na, Rb)C₂H₃O₂ mixtures, deviations from additivity have been observed for properties such as molar volume and equivalent conductance researchgate.net. For instance, a small positive deviation in molar volume has been reported for the (Na, Rb)C₂H₃O₂ system at certain temperatures and compositions researchgate.net. These deviations are influenced by factors such as the difference in cation sizes, where a smaller difference in cation size can lead to a higher deviation from the additivity law for molar volume researchgate.net.

The activation energy for electrical conduction in binary molten acetate mixtures can also show a dependence on composition, further highlighting non-ideal behavior researchgate.net. Analyzing these deviations helps in understanding the complex interactions and structural effects in molten salt mixtures.

Data on the conductivity and activation energies for pure molten rubidium acetate and its mixtures with sodium acetate are presented in the table below, derived from experimental studies researchgate.net.

| System | Temperature Range (K) | Conductivity (S/cm) | Activation Energy (kJ/mol) | Notes |

| Pure RbC₂H₃O₂ | Not explicitly stated | Varies with T | Reported in study researchgate.net | Data presented graphically in source researchgate.net |

| (Na, Rb)C₂H₃O₂ Mixtures | Up to 620 K | Varies with composition and T | Varies with composition researchgate.net | Deviations from additivity observed researchgate.net |

Electrochemical Stability and Redox Behavior in Aqueous Electrolytes

The electrochemical stability and redox behavior of a salt in aqueous electrolytes are crucial for its potential use in electrochemical devices such as batteries and supercapacitors. The electrochemical stability window (ESW) of an electrolyte defines the potential range within which it does not undergo significant decomposition researchgate.netacs.orgxmu.edu.cn.

Investigation of Electrochemical Stability Windows

Aqueous electrolytes generally have a limited electrochemical stability window due to the potential for water splitting into hydrogen and oxygen researchgate.netumd.edu. The theoretical ESW of water is approximately 1.23 V, but in practice, it can be influenced by the electrolyte concentration and the nature of the dissolved salt researchgate.netumd.edu. Highly concentrated salt solutions, often referred to as "water-in-salt" electrolytes, can broaden the ESW by reducing water activity and promoting the formation of stable solid-electrolyte interphases (SEI) on electrodes researchgate.netumd.edu.

The electrochemical stability of an electrolyte is typically investigated using techniques such as linear sweep voltammetry, which measures the current response as the potential is swept over a range umd.edu. The onset of significant current indicates the potential at which electrolyte decomposition begins umd.edu.

Cationic Effects on Electrolyte Performance

The nature of the cation in an aqueous electrolyte can significantly influence its properties and the performance of electrochemical devices nih.govresearchgate.netcore.ac.uk. Cationic effects can impact factors such as ion transport, the structure of the electric double layer at the electrode-electrolyte interface, and the intercalation behavior of ions in electrode materials nih.govresearchgate.net.

Studies investigating the effect of different alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) on electrochemical reactions, such as the electroreduction of CO₂ or the redox behavior of electrode materials like Prussian Blue Analogues, have shown a dependence on the cation identity nih.govresearchgate.net. The ionic radius and charge density of the cation can influence its interaction with the solvent, the acetate anion, and the electrode surface researchgate.netcore.ac.uk.

In the context of rubidium acetate in aqueous solutions, the large ionic radius of the rubidium cation (Rb⁺) compared to lighter alkali metal cations can affect its mobility and solvation structure researchgate.net. These factors, in turn, can influence the ionic conductivity of the electrolyte and the kinetics of electrochemical reactions. Research on Prussian Blue Analogues, for instance, has shown that the redox potential and structural changes during intercalation are dependent on the size of the inserted alkali cation, with larger cations like Rb⁺ potentially exhibiting structural hindrances at high charge rates researchgate.net.

Coordination Chemistry and Complexation Behavior of Rubidium 1+ with Acetate

Coordination Modes of the Acetate (B1210297) Ligand with Rubidium(1+)

While specific detailed studies focusing solely on the coordination modes of acetate specifically with the simple Rb⁺ cation in isolation are less extensively documented compared to transition metals or actinides, general principles of alkali metal coordination and the known behavior of acetate as a ligand provide insight. Acetate can coordinate to metal centers in several ways, including:

Unidentate: Bonding through one oxygen atom researchgate.net.

Bidentate: Bonding through both oxygen atoms to a single metal center, either symmetrically or unsymmetrically researchgate.net.

Bridging: Connecting two or more metal centers through one or both oxygen atoms in various configurations (e.g., μ₂-bridging, μ₃-bridging) researchgate.netnih.gov.

The coordination environment around alkali metal ions like Rb⁺ is often influenced by factors such as ionic radius, counterions, and the presence of other ligands or solvent molecules bham.ac.uk. Rubidium has a relatively large ionic radius compared to lighter alkali metals like lithium and sodium, which can influence its coordination number and preferred geometries in complexes. In coordination polymers involving rubidium and an acetate-like ligand (in this case, 3,5-dichlorophenoxyacetate), irregular six-coordination around the rubidium cation has been observed, involving bridging water molecules and bridging carboxylate oxygen atoms nih.gov.

Formation and Characterization of Rubidium(1+)-Acetate Coordination Complexes (e.g., in actinide systems)

Rubidium acetate is involved in the formation of complex structures, particularly in systems containing other metal ions, such as actinides. In these cases, rubidium often acts as a counter-ion or participates in the extended network structure rather than forming discrete, simple coordination complexes solely with acetate.

An example in actinide chemistry involves the synthesis and characterization of rubidium tris(nitrato)dioxoneptunate(1-) and sodium tris(acetato)dioxoneptunate(1-) rsc.orgrsc.org. While this specific example features sodium acetate, it highlights how acetate ligands can coordinate to actinide centers (like neptunium) in the presence of alkali metal cations. In the case of sodium tris(acetato)dioxoneptunate(1-), the structure involves hexagonal-bipyramidal coordination of three bidentate acetate groups to the neptunium (B1219326) atom rsc.orgrsc.org. Although rubidium acetate was used in the preparation of the analogous nitrato complex, this study demonstrates the potential for acetate to be present in complex actinide systems also containing rubidium.

Another study on rubidium uranate synthesis under hydrothermal conditions involved the reaction of uranyl acetate with rubidium nitrate (B79036) researchgate.net. While the resulting compound was a rubidium uranate, the initial presence of uranyl acetate indicates the involvement of acetate in the reaction system that ultimately incorporates rubidium into the solid structure. The oxygen atoms of acetate groups that are part of the coordination polyhedron of uranium can also be bound to rubidium and barium atoms in complex structures researchgate.net.

Role of Rubidium(1+);Acetate as a Precursor or Buffer in Complex Material Synthesis

Rubidium acetate is recognized as a useful precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials americanelements.comnanochemazone.com. Its solubility in water makes it a convenient source of rubidium ions in solution-based synthesis methods americanelements.comcymitquimica.comamericanelements.com.

Rubidium acetate can also modify the acid/base character of catalyst supports fishersci.sefishersci.be. This property can be significant in synthetic processes where controlled acidity or basicity is required for optimal reaction outcomes.

Polyoxometalate Cluster Formation

Polyoxometalates (POMs) are a class of metal-oxygen clusters with diverse structures and properties acs.orgresearchgate.netwikipedia.org. The synthesis of POMs often involves the self-assembly of metal-oxo anions under specific conditions researchgate.netwikipedia.orgescholarship.org. Alkali metal cations, including rubidium, can play a role in the formation and stabilization of polyoxometalate structures, often acting as counterions balancing the negative charge of the anionic metal-oxide clusters wikipedia.org. While the search results did not provide direct examples of rubidium acetate being explicitly used as the acetate source within the POM framework itself, alkali metal acetates, in general, can serve as metal sources or buffers in the reaction media from which POMs are synthesized aatbio.com. The presence of alkali metal cations like Rb⁺ can influence the solubility and crystallization of POMs wikipedia.org.

Hydrothermal Synthetic Environments

Hydrothermal synthesis is a method used to grow crystals and synthesize materials from hot aqueous solutions under high pressure yonsei.ac.kr. Rubidium acetate can be employed in hydrothermal synthesis as a source of rubidium ions or as a buffer to control the pH of the reaction mixture.

In the synthesis of rubidium uranate under hydrothermal conditions, uranyl acetate and rubidium nitrate were used as reactants researchgate.net. This demonstrates the involvement of rubidium acetate-related species (or precursors that would form acetate in situ) in hydrothermal processes aimed at synthesizing complex metal oxides containing rubidium. While the specific role of the acetate ligand from rubidium acetate in the final uranate structure is not explicitly detailed in the search results, its presence in the hydrothermal environment is noted. Acetates, in general, have been used as complexing agents or to modify reaction conditions in hydrothermal synthesis of various materials, such as barium titanate yonsei.ac.kr.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Rubidium acetate | 23673628 |

| Acetic acid | 176 |

| Rubidium | 5357696 |

| Uranyl acetate dihydrate | 162172 |

| Rubidium nitrate | 25004 |

| Neptunium | 23931 |

Interactive Data Table

Applications of Rubidium 1+ ;acetate in Advanced Materials Science and Catalysis Research

Catalytic Applications and Catalyst Precursors

Rubidium acetate (B1210297) is utilized in catalysis for several purposes, including modifying the acid-base characteristics of support materials, promoting specific organic reactions, and serving as a precursor for the synthesis of high-purity and nanoscale catalysts. cymitquimica.comrheniumshop.co.ilchemicalbook.comfishersci.sefishersci.sethermofisher.kr

Modification of Acid-Base Properties of Catalyst Supports (e.g., silica (B1680970), alumina, titania)

The incorporation of rubidium acetate onto catalyst supports such as gamma-alumina, titania, carbon, and silica has been shown to modify their acid-base properties. cymitquimica.comrheniumshop.co.ilchemicalbook.comfishersci.sefishersci.sethermofisher.kracs.orgacs.orgresearchgate.netdaneshyari.com Studies using adsorption microcalorimetry of ammonia (B1221849) and carbon dioxide have demonstrated that the addition of rubidium neutralizes acid sites and generates new base sites on these supports. acs.orgacs.org The extent of this modification is dependent on both the composition of the basic additive (rubidium) and the support material. acs.orgacs.org Research indicates that rubidium is more effective than strontium in altering the acid-base character of the studied supports. acs.orgacs.org Modified silica supports showed the fewest base sites, potentially due to the formation of surface silicate (B1173343) phases. acs.orgacs.org

Promotion of Specific Organic Synthesis Reactions (e.g., palladium-catalyzed synthesis of vinyl acetate)

Rubidium acetate acts as a promoter in certain organic synthesis reactions. rheniumshop.co.ilchemicalbook.comfishersci.sefishersci.sethermofisher.krfishersci.bethermofisher.com It has been reported to enhance the palladium-catalyzed synthesis of vinyl acetate in heterogeneous gas phase reactions. rheniumshop.co.ilchemicalbook.comfishersci.sefishersci.sethermofisher.krfishersci.bethermofisher.com The promoting effect of alkali acetates, including rubidium acetate, in vinyl acetate synthesis over Pd-Au/SiO₂ catalysts has been investigated. koreascience.kr These promoters can stabilize the catalyst surface and increase both product selectivity and ethylene (B1197577) conversion. koreascience.kr The promoting effect tends to increase with heavier alkali metals in Group I. koreascience.kr This enhancement is attributed, in part, to the common-ion effect of acetate, which is present in the reaction and increases catalyst activity. koreascience.kr

Precursor for High Purity and Nanoscale Catalytic Materials

Acetates, including rubidium acetate, are recognized as excellent precursors for the production of ultra-high purity compounds and various catalyst and nanoscale materials, such as nanoparticles and nanopowders. americanelements.comamericanelements.comnanochemazone.com The use of acetate precursors can facilitate the synthesis of high-purity materials required for advanced catalytic applications. americanelements.comamericanelements.comnanochemazone.comsigmaaldrich.com Rubidium acetate has been used in the preparation of nanosized rubidium ferrite (B1171679), illustrating its utility as a precursor for nanoscale catalytic species. rheniumshop.co.ilchemicalbook.comfishersci.sefishersci.sethermofisher.krfishersci.be The synthesis of nanoscale metal compound catalysts from bulk precursors using methods like high-temperature pulse has shown promise in generating high-purity nanoparticles with catalytic activity. acs.orgdicp.ac.cn

Role in Polymerization Processes (e.g., silanol (B1196071) terminated siloxane oligomers)

Rubidium acetate is employed as a catalyst in the polymerization of silanol terminated siloxane oligomers. wikipedia.org This application leverages the catalytic activity of rubidium acetate in facilitating the condensation reactions necessary for polymer chain growth in siloxane systems. google.comnii.ac.jpmdpi.comresearchgate.net The polymerization of siloxanes, particularly the ring-opening polymerization of cyclic siloxanes, can be catalyzed by various species, including alkali metal compounds. mdpi.comresearchgate.netrsc.org

Integration in Perovskite Solar Cell Technology

Rubidium acetate is increasingly being integrated into perovskite solar cell technology, primarily as a multifunctional additive to engineer the perovskite film and enhance device performance and stability. polyu.edu.hkpolyu.edu.hkbohrium.comfau.denih.govacs.orgacs.orgresearchgate.netsci-hub.seresearchgate.net

Multifunctional Additive for Perovskite Film Engineering

Rubidium acetate (RbAC) is utilized as a multifunctional additive in the engineering of perovskite films for solar cells. polyu.edu.hkpolyu.edu.hkbohrium.comfau.denih.govacs.orgacs.orgresearchgate.net In methylammonium-free tin-lead perovskite solar cells, RbAC has been shown to passivate the perovskite material. polyu.edu.hkpolyu.edu.hkfau.denih.govacs.org Its functions include suppressing Sn²⁺ oxidation, alleviating microstrain, and improving the crystallinity of the perovskite film. polyu.edu.hkpolyu.edu.hkfau.denih.govacs.org The incorporation of rubidium at the A-site in inorganic perovskites like CsPbI₂Br has also demonstrated improved crystallinity and morphology. sci-hub.se Furthermore, rubidium acetate can influence the crystallization kinetics and promote preferred crystal orientation growth in perovskite films. acs.org In inorganic CsPbIBr₂ perovskite solar cells, rubidium acetate interface layers have been shown to improve morphology, facilitate effective electron extraction, optimize band alignment at the electron transport layer/perovskite interface, passivate grain boundary defects, and reduce roughness at the perovskite/hole transport layer interface. bohrium.com These combined effects contribute to reduced nonradiative recombination and enhanced hole transfer. bohrium.com

The use of rubidium acetate as an additive has led to significant improvements in the performance and stability of perovskite solar cells. For instance, in methylammonium-free Sn-Pb perovskite solar cells, the inclusion of RbAC resulted in a power conversion efficiency (PCE) of 23.02%, an open circuit voltage (Voc) of 0.897 V, and a filling factor (FF) of 80.64%, along with improved stability. polyu.edu.hkpolyu.edu.hkfau.de When integrated into all-perovskite tandem solar cells, a certified efficiency of 28.11% was achieved. polyu.edu.hkpolyu.edu.hkfau.de In inorganic CsPbIBr₂ PSCs, double-side interface engineering with rubidium acetate increased the efficiency from 9.26% to 12.11%. bohrium.com

Performance Data of Perovskite Solar Cells with Rubidium Acetate Additive

| Perovskite Composition | Additive | Power Conversion Efficiency (PCE) | Open Circuit Voltage (Voc) | Filling Factor (FF) | Reference |

| MA-free Sn-Pb Perovskite | Rubidium Acetate | 23.02% | 0.897 V | 80.64% | polyu.edu.hkpolyu.edu.hkfau.de |

| All-Perovskite Tandem (MA-free) | Rubidium Acetate | 29.33% (Certified 28.11%) | 2.22 V | - | polyu.edu.hkpolyu.edu.hkfau.de |

| Inorganic CsPbIBr₂ | Rubidium Acetate | 12.11% (from 9.26%) | - | - | bohrium.com |

| Cs₀.₉₉Rb₀.₀₁PbI₂Br | - | 17.16% | - | - | sci-hub.se |

| FASnI₃ (with AC and Rb) | Acetamidinium, Rb | 14.5% | 0.84 V | 0.72 | nih.govacs.org |

Rubidium, often incorporated as rubidium acetate, plays a crucial role in passivating defects, particularly at the interface between the perovskite layer and the hole-transport layer. nih.govacs.org While rubidium ions were initially thought to occupy the A-site in 3D perovskite lattices, structural studies suggest they may be too small for this position, instead influencing the material properties through passivation and affecting crystallization. researchgate.netsci-hub.se

Enhancement of Charge Carrier Dynamics and Device Efficiency

The presence of rubidium in perovskite structures can positively influence charge carrier dynamics, which is critical for the performance of optoelectronic devices like solar cells. While the sole incorporation of rubidium cations can present engineering challenges, the synergistic addition of rubidium and cesium cations in quaternary-cation perovskite systems (e.g., RbCsMAFA) has been shown to significantly enhance carrier lifetime and suppress defect density, leading to improved power conversion efficiencies. Specifically, rubidium acetate has been reported to enhance the carrier lifetime of Sn-Pb perovskites, increasing it significantly, which is attributed to improved oriented growth, released strain, suppressed Sn²⁺ oxidation, and reduced defect density. This enhancement in carrier dynamics directly contributes to improved device performance.

Design of Triple Cation A-Site Perovskite Architectures

Rubidium acetate is utilized in the design and synthesis of multi-cation perovskite structures, particularly those involving triple cations at the A-site. These complex compositions are engineered to improve the stability and performance of perovskite solar cells. The incorporation of rubidium, alongside other cations like formamidinium (FA⁺), methylammonium (B1206745) (MA⁺), and cesium (Cs⁺), in triple-cation (e.g., FA/AC/Rb) or quaternary-cation (e.g., RbCsMAFA) systems has been explored. Rubidium is included in these systems to enhance stability and accommodate other cations. Studies have shown that such triple-cation approaches can lead to enhanced power conversion efficiencies and improved stability in perovskite solar cells. For instance, the addition of rubidium in FA/AC/Rb triple cationic systems aims to replicate the success seen in lead-based counterparts in terms of performance and stability.

Nanomaterials Synthesis and Engineering

Rubidium acetate serves as a valuable precursor in the synthesis and engineering of various nanomaterials. Its chemical properties and solubility make it suitable for methods aimed at producing ultrafine particles and nanostructures.

Precursor for Ultrafine Particles and Nanostructures

Acetates, including rubidium acetate, are recognized as excellent precursors for the production of nanoscale materials, such as nanoparticles and nanopowders. Rubidium-doped nanoparticles, such as rubidium-doped calcium hydroxyapatite (B223615) (Rb-HAp) nanoparticles, have been synthesized using methods like co-precipitation, where rubidium is introduced during the synthesis process. Additionally, rubidium-based nanoparticles (RbNPs) have been successfully synthesized using green synthesis techniques, highlighting the utility of rubidium compounds in environmentally friendly nanomaterial production methods. Acetate ions themselves can play a role in stabilizing metal nanoparticles during preparation in certain solvents.

Advanced Analytical Methodologies and Tracer Studies Utilizing Rubidium 1+ ;acetate

Spectroscopic Quantification of Rubidium Ions

Spectroscopic methods are valuable for determining the concentration of rubidium ions, which can originate from compounds like rubidium acetate (B1210297). These techniques exploit the specific interactions of rubidium atoms or ions with electromagnetic radiation.

Flame Photometry

Flame Photometry is an elemental analysis technique that measures the emission spectra produced when solutions containing metals are introduced into a flame. epdf.pub This method is particularly useful for analyzing alkali and alkaline earth metals, including rubidium. epdf.pub When a sample containing rubidium ions is introduced into a flame in a flame photometer, the rubidium atoms are excited by the thermal energy of the flame. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of rubidium in the sample, allowing for its quantification. Flame photometry provides relatively less complicated spectra compared to emission spectrography. epdf.pub This technique has been mentioned in the context of analyzing solutions containing metal salts. dss.go.thresearchgate.net

Chromatographic Separation and Detection

Chromatographic methods are employed for separating components of a mixture, which can then be detected and quantified. These techniques are applicable to the analysis of rubidium acetate and its potential transformation products.

Cation Chromatography for Ion Transport Studies

Cation chromatography is a type of ion-exchange chromatography used to separate and analyze cations. This technique is relevant for studying the transport of rubidium ions, which are the cationic component of rubidium acetate, in various systems. While direct studies specifically using rubidium acetate in cation chromatography for ion transport were not extensively detailed in the search results, the principle of cation chromatography is well-established for separating alkali metal ions like rubidium. slideshare.net A technique based on the distribution of rubidium, acetate, and methylammonium (B1206745) ions has been described for the simultaneous estimation of membrane potential and pH gradient across the inner membrane of mitochondria, highlighting the use of rubidium as a probe in biochemical systems. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify different substances within a test sample. It is particularly useful for analyzing volatile and semi-volatile compounds. In the context of rubidium acetate, GC-MS can be applied to identify volatile products resulting from its decomposition or reactions. Studies on the thermal decomposition of metal acetates, including rubidium acetate, have utilized techniques like mass spectrometry (which is coupled with GC in GC-MS) and infrared spectroscopy to identify the gaseous decomposition products. researchgate.netresearchgate.net For example, the thermal decomposition of rubidium acetate has been probed, and the solid and gas-phase decomposition products were identified. researchgate.netresearchgate.net While specific detailed findings on GC-MS analysis of volatile products directly from rubidium acetate decomposition were not extensively provided, related studies on other metal acetates indicate that volatile products like water vapor, acetic acid, ketene, acetone (B3395972), and methane (B114726) can be generated and identified using such techniques. researchgate.net The analysis of volatile products by gas chromatography has also been mentioned in kinetic studies related to catalytic reactions involving acetates. researchgate.net

Tracer Studies in Chemical and Biochemical Systems

Tracer studies involve using a labeled substance to follow the path or distribution of that substance or a related species in a chemical, physical, or biological system. Rubidium, particularly its isotopes, can be used as a tracer due to its chemical similarity to potassium and its detectability. While the search results did not provide extensive details on tracer studies specifically using rubidium acetate, rubidium ions originating from rubidium acetate can serve as tracers. A technique utilizing the distribution of rubidium, acetate, and methylammonium ions has been developed for estimating membrane potential and pH gradient in mitochondria, demonstrating the application of rubidium as a tracer in biochemical studies. researchgate.net This technique requires a small amount of mitochondrial protein and is less susceptible to interferences that affect electrode-based measurements. researchgate.net The use of rubidium ions as a surrogate for potassium ions in studies involving bacteria to monitor cell membrane integrity using AAS is another example of rubidium's application in biochemical research. mdpi.com

Rubidium(1+) as a Potassium(1+) Tracer in Ion Transport Research

Rubidium ions (Rb⁺) are widely utilized as a tracer or surrogate for potassium ions (K⁺) in numerous physiological studies due to their similar physicochemical properties aurorabiomed.compatsnap.comresearchgate.netnih.govnih.govresearchgate.net. This similarity stems from both elements being alkali metals in the same group of the periodic table, leading to Rb⁺ mimicking K⁺ in many biological processes patsnap.comwikipedia.org.

In ion transport research, the ability of Rb⁺ to permeate potassium channels and transporters allows researchers to study the activity of these proteins indirectly aurorabiomed.comresearchgate.netnih.govresearchgate.net. This is particularly valuable because measuring K⁺ flux directly can be challenging. Rb⁺ uptake and efflux can be measured to assess the function of various potassium transport systems, including the Na⁺/K⁺-ATPase pump, voltage-gated potassium channels, and cotransporters patsnap.comnih.govoup.comnih.gov.

Studies have confirmed that the Na⁺/K⁺-ATPase pump, responsible for the majority of potassium influx in some cells, actively transports rubidium ions patsnap.comnih.govoup.com. For instance, in rat hearts, rubidium uptake was found to be largely sensitive to ouabain, an inhibitor of the Na⁺/K⁺-ATPase, and dependent on intracellular sodium concentration nih.govoup.com.

Furthermore, Rb⁺ has been used to investigate potassium uptake in various cell types and organisms, including cultured rat hepatocytes and roots of intact Arabidopsis thaliana seedlings oup.comnih.gov. These studies have characterized the kinetics of rubidium transport, revealing details about the transport systems involved, such as Michaelis-Menten constants and sensitivity to metabolic inhibitors nih.gov.

While Rb⁺ is a valuable tracer, its use requires caution as some plant species can selectively acquire potassium over rubidium researchgate.net. However, in certain cases, such as in oil palm, the uptake of potassium and rubidium has been shown to be similar, making rubidium a suitable tracer researchgate.net.

Non-Radioactive Rubidium Efflux Assays for Ion Channel Function

Non-radioactive rubidium efflux assays have become a prevalent high-throughput method for studying the function of ion channels, particularly potassium and non-selective cation channels aurorabiomed.comresearchgate.netbiocompare.comacseusa.orgb-cdn.netnih.gov. This technique offers a safer and more convenient alternative to traditional methods that utilize radioactive isotopes like ⁸⁶Rb, which have associated safety and environmental hazards due to their half-life and energy emission aurorabiomed.comresearchgate.net.

The principle behind the non-radioactive rubidium efflux assay involves loading cells expressing the ion channel of interest with rubidium ions nih.gov. Upon activation of the channels by an appropriate stimulus (e.g., a ligand or voltage change), rubidium ions efflux from the cells down their concentration gradient aurorabiomed.comresearchgate.net. The amount of rubidium released into the extracellular supernatant is then quantified using sensitive analytical techniques, most commonly atomic absorption spectroscopy (AAS) nih.govresearchgate.netbiocompare.comacseusa.orgb-cdn.netahajournals.org.

This method allows for the direct measurement of ion flux mediated by the channel biocompare.comb-cdn.net. It is applicable to various types of ion channels, including voltage-gated and ligand-gated channels, as well as cotransporters and pumps biocompare.com. Non-radioactive rubidium efflux assays have been successfully validated and applied in drug discovery and development for screening compounds that modulate ion channel activity aurorabiomed.comb-cdn.netresearchgate.net.

For example, this assay has been used to study the activity of KCNQ2/3 potassium channels and hERG potassium channels b-cdn.netb-cdn.net. By measuring rubidium efflux in the presence of potential channel modulators, researchers can determine the potency of these compounds b-cdn.netb-cdn.net. While this assay provides a robust measure of channel activity and is amenable to high-throughput screening, it typically provides endpoint measurements and may not offer detailed information on ion channel kinetics compared to electrophysiology methods like patch clamping researchgate.netbiocompare.com. However, studies have shown a positive correlation between IC₅₀ values obtained from rubidium efflux assays and those from patch-clamp electrophysiology for certain channels b-cdn.net.

Development of Novel Analytical Protocols for Rubidium(1+);Acetate Purity and Reactivity

The development of analytical protocols for assessing the purity and reactivity of rubidium acetate is crucial for its reliable use in research and other applications. While specific detailed novel protocols for rubidium acetate purity were not extensively detailed in the search results, the general analytical techniques mentioned in the context of material characterization and decomposition studies are relevant.

Techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) have been employed to study the thermal decomposition of rubidium acetate, providing insights into its thermal stability and the intermediate and final decomposition products ekb.egresearchgate.net. X-ray powder diffractometry (XRD), Fourier-transform infrared spectroscopy (FT-IR), and gas-mass spectrometry (GC-MS) are used to identify the solid and gas-phase products formed during decomposition, which is essential for understanding its reactivity under different conditions ekb.egresearchgate.net. These methods can also be applied to assess the purity of rubidium acetate by identifying impurities or unexpected decomposition products.

For example, the thermal decomposition of rubidium acetate in air has been shown to yield rubidium carbonate (Rb₂CO₃) as an intermediate product at temperatures between 400-700 °C, eventually forming rubidium oxide (Rb₂O) at higher temperatures (≥ 900 °C) ekb.egresearchgate.net. The gaseous products include water, acetone, and carbon dioxide ekb.egresearchgate.net. Understanding these decomposition pathways is vital for determining appropriate handling and storage conditions and for developing methods to detect decomposition-related impurities.

Atomic absorption spectroscopy (AAS), while primarily discussed for quantifying rubidium in efflux assays, is also a fundamental technique for determining the rubidium content in a sample, which can be used to assess the purity of rubidium acetate preparations nih.govresearchgate.netacseusa.orgb-cdn.netahajournals.org. Other general analytical methods mentioned in the context of chemical analysis that could be applicable to rubidium acetate include HPLC, titration, pH measurement, UV/VIS spectroscopy, gas chromatography, conductivity measurement, and nuclear magnetic resonance (NMR) avantorsciences.com. These techniques can be adapted to assess various aspects of rubidium acetate purity, such as the presence of organic or inorganic impurities and the accurate determination of the acetate content.

Research into the reactivity of rubidium acetate has also explored its use in modifying the acid/base character of catalyst supports and as a promoter in catalytic reactions fishersci.sefishersci.se. Studies on its thermal decomposition also shed light on its reactivity at the gas/solid interface, indicating potential catalytic functions for the solid products formed ekb.egresearchgate.net.

Emerging Research Avenues and Future Perspectives for Rubidium 1+ ;acetate

Exploration of New Synthetic Strategies and Structural Motifs

The conventional synthesis of rubidium acetate (B1210297) typically involves the reaction of rubidium metal, rubidium carbonate, or rubidium hydroxide (B78521) with acetic acid nih.gov. While these methods are well-established, emerging research avenues may explore novel synthetic strategies to produce rubidium acetate with controlled morphology, particle size, or purity, potentially through non-aqueous routes or solvothermal methods.

The investigation of new structural motifs involving rubidium acetate is also an area of growing interest. While the basic crystal structure of rubidium acetate itself is known, its incorporation into more complex structures, such as hybrid inorganic-metalorganic compounds, is being explored. For instance, reactions in rubidium acetate buffers have led to the formation of such hybrid materials thegoodscentscompany.comscribd.com. Understanding and controlling the crystallisation and assembly of rubidium acetate within these new architectures could lead to materials with tailored properties. Further research may focus on identifying and characterising different polymorphs or hydrated forms of rubidium acetate and understanding how synthesis conditions influence the resulting solid-state structure.

Advanced Spectroscopic and In-Situ Characterization Techniques

Advanced spectroscopic and in-situ characterization techniques are becoming increasingly important in understanding the behavior of rubidium acetate in complex systems and under reactive conditions. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and mass spectrometry have been used to study the thermal decomposition of rubidium acetate, providing insights into the intermediate species and reaction pathways involved scribd.com.

The application of advanced techniques extends to studying rubidium acetate when used as an additive or component in other materials. For example, spectroscopic characterization techniques, including ultraviolet, infrared, and visible light absorption methods, are crucial in analyzing the properties of perovskite materials where rubidium acetate is incorporated as a dopant or interface layer fishersci.ca. These techniques help in understanding the electronic structure, defect passivation, and band alignment changes induced by the presence of rubidium acetate fishersci.fi. Solid-state Nuclear Magnetic Resonance (NMR) could potentially offer detailed information about the local environment of rubidium and acetate ions in different structural contexts, although specific studies on rubidium acetate using this technique were not detailed in the search results. In-situ characterization during material synthesis or reaction processes can provide dynamic information, revealing the role of rubidium acetate in nucleation, crystal growth, and phase transformations.

Detailed Kinetic and Mechanistic Elucidation of Complex Reactions

While rubidium acetate is known to act as a catalyst and promoter in certain reactions, a detailed understanding of the kinetics and mechanisms involved in more complex transformations is an active area of research. Its role in modifying the acid/base character of catalyst supports suggests a mechanistic involvement in surface-catalyzed reactions fishersci.at.

In the context of its emerging applications, particularly in perovskite solar cells, understanding the kinetic and mechanistic influence of rubidium acetate is crucial. Rubidium acetate has been shown to suppress Sn²⁺ oxidation, alleviate microstrain, and improve the crystallinity of perovskite films, all of which impact the kinetics of perovskite formation and degradation fishersci.se. It also influences charge dynamics and defect passivation at interfaces within solar cell devices fishersci.cafishersci.fi. Detailed kinetic studies could involve time-resolved spectroscopy or diffraction techniques to monitor the changes occurring during material processing in the presence of rubidium acetate. Mechanistic investigations might employ computational methods alongside experimental data to elucidate the precise pathways by which rubidium acetate influences reaction rates and product formation.

Rational Design of Rubidium(1+);Acetate-Derived Functional Materials

The use of rubidium acetate as a component or additive in the rational design of functional materials is a significant emerging research avenue. Its ability to influence the properties of materials has been notably demonstrated in the field of perovskite solar cells. Rubidium acetate has been successfully used as a multifunctional additive and interface layer in perovskite solar cells, leading to improved power conversion efficiency and stability fishersci.fifishersci.seereztech.comfishersci.ptfishersci.nl.